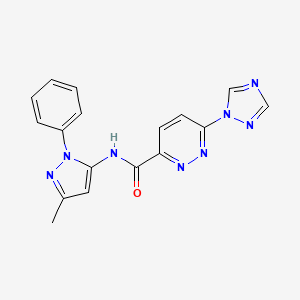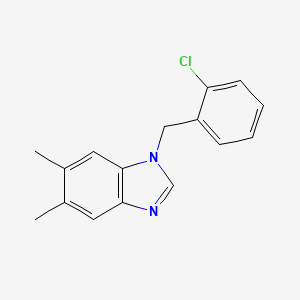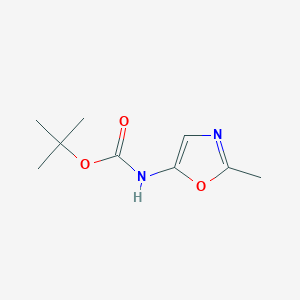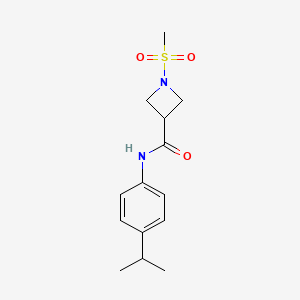![molecular formula C21H20N4O9 B2641359 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1428372-06-8](/img/structure/B2641359.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C21H20N4O9 and its molecular weight is 472.41. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Implications of Dioxins and Furans
Dioxins and Furans as Environmental Contaminants Dioxins and furans are persistent environmental pollutants that can cause serious biological effects. Their impact on human health is a major concern, especially in cases of high-dose exposure, often leading to chronic exposure implications like cancer, endocrine disruption, and neurobehavioral effects. The persistence of these compounds in the environment has raised alarms across Europe and the United States, prompting detailed investigations and monitoring (Cirimele et al., 2008).
Impact on Human Health Human exposure to dioxins and furans, particularly in industrial settings, can lead to significant health concerns. Studies focusing on workers exposed to brominated dioxins and furans during resin production have investigated potential effects on liver and thyroid function, lipid metabolism, glucose, and immunological variables. Although definitive associations between these health variables and exposure to brominated dioxins have not been conclusively established, the need for cautious interpretation of such results and further investigation into similar exposures remains critical (Ott & Zober, 1996).
Exposure Assessment in Residential Areas In residential areas near industrial sites, such as wood treatment facilities, the release of hazardous substances like dioxins, furans, and polycyclic aromatic hydrocarbons (PAHs) can lead to significantly increased health risks. Investigations into the historic exposure of residents to these contaminants involve analyzing blood samples and attic dust for concentrations of these harmful compounds. Findings often reveal concentrations that exceed safety thresholds, underlining the potential for severe health effects in affected communities (Hensley et al., 2007).
Biomonitoring of Exposure Biomonitoring through hair analysis has emerged as a method to document cases of over-exposure to dioxins, such as TCDD or Seveso dioxin. This approach involves detailed procedures for decontaminating hair strands, extracting compounds, and analyzing them using highly sensitive and specific methods. Such biomonitoring is crucial for understanding the extent of exposure and its potential health implications (Cirimele et al., 2008).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5.C2H2O4/c24-17(20-7-12-3-4-14-16(6-12)27-11-26-14)10-23-8-13(9-23)19-21-18(22-28-19)15-2-1-5-25-15;3-1(4)2(5)6/h1-6,13H,7-11H2,(H,20,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWPJIXPUMJBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC=CO5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2641280.png)


![[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2641283.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2641286.png)
![Ethyl 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2641287.png)

![5-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2641290.png)

![methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B2641294.png)

![6-Chloro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2641296.png)
